molecular formula C18H27NO11 B609843 Passibiflorin CAS No. 97564-61-9

Passibiflorin

Cat. No.: B609843
CAS No.: 97564-61-9
M. Wt: 433.41
InChI Key: WSDAOKMCDDRLAL-KQQGMHPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Passibiflorin is a cyclopentenoid cyanohydrin glycoside isolated from various species of the Passiflora genus, including Passiflora biflora, Passiflora apetala, and Passiflora cuneata . It is identified as a bisglycoside containing a 6-deoxy-beta-D-gulopyranosyl residue . As a cyanogenic glycoside, it is part of a class of compounds that can release hydrogen cyanide upon enzymatic hydrolysis, making it a compound of interest in plant defense mechanism studies and phytochemical research . During the isolation process from plant material, this compound and related cyanogenic glycosides can form pseudocyanogenic α-hydroxyamides as isolation artefacts, a finding that is crucial for the accurate analysis of plant tissues and extracts . Researchers can utilize this high-purity compound for various analytical and biological investigations, including phytochemical profiling, taxonomic studies of the Passifloraceae family, and exploring the biochemical pathways of cyanogenesis. The product is provided with detailed analytical data to ensure research reproducibility. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97564-61-9

Molecular Formula

C18H27NO11

Molecular Weight

433.41

IUPAC Name

2-Cyclopentene-1-carbonitrile, 4-((6-deoxy-beta-D-gulopyranosyl)oxy)-1-(beta-D-glucopyranosyloxy)-, (1S-cis)-

InChI

InChI=1S/C18H27NO11/c1-7-10(21)12(23)14(25)16(27-7)28-8-2-3-18(4-8,6-19)30-17-15(26)13(24)11(22)9(5-20)29-17/h2-3,7-17,20-26H,4-5H2,1H3/t7-,8-,9-,10+,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1

InChI Key

WSDAOKMCDDRLAL-KQQGMHPASA-N

SMILES

N#C[C@@]1(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)C=C[C@@H](O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](C)O3)O)O)O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Passibiflorin

Origin of Product

United States

Botanical Sourcing and Occurrence of Passibiflorin

Distribution within the Genus Passiflora and Related Species

Passibiflorin has been identified and isolated from a number of species within the extensive Passiflora genus. Research has confirmed its presence in Passiflora apetala, Passiflora biflora, Passiflora cuneata, Passiflora indecora, Passiflora murucuja, and Passiflora perfoliata. researchgate.netnih.gov In some instances, this compound is not the sole cyanogenic glycoside present and co-occurs with other related compounds. These include simpler β-D-glucopyranosides such as tetraphyllin A, deidaclin, tetraphyllin B, volkenin, epivolkenin, and taraktophyllin. researchgate.net

The following table summarizes the Passiflora species in which this compound has been detected:

SpeciesThis compound PresenceCo-occurring Cyanogenic Glycosides
Passiflora apetalaYesTetraphyllin A, Deidaclin, Tetraphyllin B, Volkenin, Epivolkenin, Taraktophyllin
Passiflora bifloraYesTetraphyllin A, Deidaclin, Tetraphyllin B, Volkenin, Epivolkenin, Taraktophyllin
Passiflora cuneataYesTetraphyllin A, Deidaclin, Tetraphyllin B, Volkenin, Epivolkenin, Taraktophyllin
Passiflora indecoraYesTetraphyllin A, Deidaclin, Tetraphyllin B, Volkenin, Epivolkenin, Taraktophyllin
Passiflora murucujaYesTetraphyllin A, Deidaclin, Tetraphyllin B, Volkenin, Epivolkenin, Taraktophyllin
Passiflora perfoliataYesTetraphyllin A, Deidaclin, Tetraphyllin B, Volkenin, Epivolkenin, Taraktophyllin

Chemodiversity of Cyanogenic Glycosides Across Passifloraceae

The Passifloraceae family exhibits a remarkable diversity in its production of cyanogenic glycosides. Beyond the species containing this compound, other members of the Passiflora genus synthesize a variety of related compounds. For instance, Passiflora citrina is known to contain passicapsin (B1220584), a less common glycoside featuring a 2,6-dideoxy-β-D-xylo-hexopyranosyl moiety. researchgate.net

Further illustrating this chemical diversity, Passiflora herbertiana contains a suite of cyanogenic glycosides including tetraphyllin A, deidaclin, epivolkenin, and taraktophyllin. researchgate.net In contrast, Passiflora discophora has been found to contain tetraphyllin B and volkenin, while Passiflora x violacea produces tetraphyllin B sulfate. researchgate.net This variation in cyanogenic glycoside profiles across different Passiflora species underscores the complex and diverse biochemical pathways within this plant family.

The table below highlights the diversity of cyanogenic glycosides found in various Passiflora species:

SpeciesCyanogenic Glycosides Detected
Passiflora citrinaPassicapsin
Passiflora herbertianaTetraphyllin A, Deidaclin, Epivolkenin, Taraktophyllin
Passiflora discophoraTetraphyllin B, Volkenin
Passiflora x violaceaTetraphyllin B sulfate

Methodologies for Isolation and Purification

Advanced Extraction Techniques from Plant Biomass

The initial and most critical step in isolating Passibiflorin is the solid-liquid extraction from plant material, typically the leaves. The choice of technique influences the yield and purity of the resulting crude extract. Advanced methods are often preferred for their ability to enhance extraction efficiency and handle thermolabile compounds like glycosides.

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the solvent. nih.gov This method is particularly advantageous for extracting thermolabile compounds as it allows for processing at low temperatures, thereby limiting thermal degradation. researchgate.netresearchgate.net

Pure supercritical CO₂ is nonpolar and effective for extracting lipids or essential oils. However, to extract more polar compounds like glycosides, its polarity must be increased by adding a co-solvent, or modifier, such as methanol (B129727) or ethanol. nih.govresearchgate.netnih.gov Research on the extraction of glycosylated flavonoids from Passiflora leaves has demonstrated the efficacy of SFE using methanol-modified CO₂. researchgate.net The study indicated that the choice of modifier and its concentration are among the most important factors for achieving quantitative recoveries of polar glycosides. researchgate.netnih.gov The optimal conditions must be carefully selected to maximize yield while preventing the degradation of the target compounds. nih.gov

Table 1: Research Findings on Supercritical Fluid Extraction of Glycosides from Passiflora
ParameterCondition/ValueOutcome/RemarkSource
Supercritical FluidCarbon Dioxide (CO₂)Standard solvent for SFE due to low critical temperature and non-toxicity. nih.gov
Co-solvent (Modifier)Methanol (10%)Required to increase the polarity of CO₂ for the extraction of polar glycosylated flavonoids. researchgate.net
Temperature70°CSelected as an optimal condition for extraction yield in the specific study. researchgate.net
Pressure10.1 MPaOperating pressure used in the extraction of Passiflora flavonoids. researchgate.net
Key AdvantageSFE is noted as a powerful alternative to classical methods like Soxhlet and maceration, offering better results for thermolabile compounds. researchgate.net

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.govmdpi.com The formation and collapse of these cavitation bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the plant matrix. nih.govmdpi.com This leads to increased mass transfer, higher extraction yields, and significantly shorter extraction times compared to conventional methods. mdpi.com

UAE is considered a fast and efficient technique, which is particularly beneficial for extracting unstable compounds like cyanogenic glycosides, as it minimizes the risk of degradation. nih.gov A method for the extraction of other cyanogenic glycosides, amygdalin (B1666031) and prunasin, was developed using UAE with acidified water as the solvent. nih.gov The acidification helps to prevent enzymatic hydrolysis of the glycosides during the process. nih.gov Studies optimizing the extraction of flavonoids from Passiflora ligularis leaves also highlight the effectiveness of UAE, demonstrating that parameters such as solvent composition, temperature, and time are crucial for maximizing yield. japsonline.com

Table 2: Research Findings on Ultrasound-Assisted Extraction of Glycosides
ParameterCondition/ValueTarget Compound/PlantSource
SolventAcidified water (0.1% perchloric acid)Amygdalin, prunasin, sambunigrin nih.gov
Sonication Amplitude80%Amygdalin, prunasin, sambunigrin nih.gov
Extraction Time55 secondsAmygdalin, prunasin, sambunigrin nih.gov
Solvent63% EthanolFlavonoids from Passiflora ligularis japsonline.com
Temperature70°CFlavonoids from Passiflora ligularis japsonline.com
Extraction Time33 minutesFlavonoids from Passiflora ligularis japsonline.com

Pressurized-Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses solvents at elevated temperatures (typically 50-200°C) and pressures (typically 3.5-20 MPa). mdpi.com These conditions keep the solvent in a liquid state above its atmospheric boiling point, which enhances its extraction capacity. The high temperature decreases solvent viscosity, allowing for better penetration into the plant matrix, while the high pressure forces the solvent into the pores of the material, facilitating the rapid dissolution of target compounds. mdpi.com

PLE is recognized as a green and highly efficient technology, offering reduced solvent consumption and much shorter extraction times compared to methods like percolation or Soxhlet. mdpi.comresearchgate.net Research on Passiflora edulis leaves and rinds has shown that PLE provides extracts with higher global yields and greater concentrations of phenolic and flavonoid compounds than conventional techniques. mdpi.comresearchgate.net Notably, extracts obtained via PLE from P. edulis leaves were found to be rich in the C-glycosylflavone isovitexin, indicating the method's suitability for extracting glycosidic compounds like this compound. mdpi.com

Table 3: Research Findings on Pressurized-Liquid Extraction from Passiflora
Plant MaterialParameterCondition/ValueOutcome/RemarkSource
P. edulis LeavesSolvent70% EthanolOptimized for highest phenolic and flavonoid content. mdpi.com
P. edulis LeavesTemperature100°CFound to be the most influential factor on extraction yields. mdpi.com
P. edulis LeavesPressure10.35 MPaStandard pressure used in the study. mdpi.com
P. edulis RindsSolvent70% EthanolDetermined as the best solvent for recovering bioactive compounds. researchgate.net
P. edulis RindsTemperature60°COptimal temperature for PLE of rinds. researchgate.net
P. edulis RindsComparisonPLE achieved higher global yield, phenolic content, and antioxidant activity than Soxhlet and maceration. researchgate.net

Maceration is a traditional solid-liquid extraction technique that involves soaking the plant material in a suitable solvent (menstruum) in a closed vessel for a prolonged period at room temperature, with or without occasional agitation. researchgate.net The process allows the solvent to slowly penetrate the plant cells and dissolve the soluble constituents. Cold maceration is particularly suited for extracting thermolabile compounds because it avoids the use of heat. uga.edu

While simple and cost-effective, maceration is generally less efficient and more time-consuming than modern extraction techniques. researchgate.net The efficiency can be limited by the saturation of the solvent surrounding the plant particles, which slows the concentration gradient-driven diffusion process. Despite these drawbacks, it is still used, often as a preliminary step for obtaining crude extracts for further fractionation. researchgate.net

Table 4: General Parameters for Cold Maceration
ParameterTypical ConditionRemarkSource
TemperatureRoom TemperatureAvoids thermal degradation of sensitive compounds. uga.edu
SolventEthanol, Methanol, Water, or mixturesChoice depends on the polarity of the target compound. Alcohol is often preferred over water to prevent fermentation. uoanbar.edu.iq
DurationHours to daysLong contact time is required to achieve sufficient extraction. researchgate.net
AgitationOccasional or continuousHelps to reduce boundary layers and improve mass transfer. researchgate.net

Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is not a primary method for extracting compounds from solid plant biomass. Instead, it is a crucial downstream purification and fractionation technique used to separate components within a crude extract based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. steviashantanu.comcelignis.com

In the context of isolating this compound, a crude extract obtained from methods like PLE or maceration would be dissolved in a hydroalcoholic solution and then partitioned against a series of organic solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), n-butanol). Due to its glycosidic nature, this compound is a polar molecule and would be expected to concentrate in the more polar fractions, such as the ethyl acetate or n-butanol phase, while nonpolar compounds like lipids and chlorophylls (B1240455) would be removed in the hexane phase. steviashantanu.comnih.gov This process is highly scalable and essential for simplifying complex extracts before final chromatographic purification. celignis.com

Soxhlet extraction is a classical and continuous solid-liquid extraction method. japsonline.com The technique involves placing the plant material in a thimble, which is continuously washed by a refluxing solvent. The solvent containing the extracted compounds is periodically siphoned back into the distillation flask, ensuring that the material is always extracted with fresh, hot solvent. This continuous process makes it more efficient than simple maceration. japsonline.com

However, the main disadvantage of Soxhlet extraction is the prolonged exposure of the extract to the boiling temperature of the solvent, which can cause thermal degradation of heat-sensitive compounds like certain glycosides. researchgate.net While it has been used for extracting compounds from Passiflora species, modern techniques like PLE and SFE are often preferred for providing higher quality extracts of thermolabile molecules in a shorter time. japsonline.comresearchgate.net

Table 5: General Parameters for Soxhlet Extraction
ParameterTypical ConditionRemarkSource
PrincipleContinuous reflux with fresh solventMore efficient than maceration due to repeated extraction cycles. japsonline.com
TemperatureBoiling point of the solventRisk of thermal degradation for heat-sensitive compounds. researchgate.net
SolventEthanol, Hexane, Methanol, etc.Solvent choice is based on the solubility of the target compounds. japsonline.comresearchgate.net
DurationSeveral hoursGenerally requires a long extraction time. researchgate.net

Chromatographic Purification Strategies for this compound

The isolation of pure this compound from the complex matrices of Passiflora species necessitates sophisticated purification strategies. Chromatographic techniques are central to this process, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. Research into the cyanogenic glycosides of Passiflora has led to the development of effective methods for their isolation, with preparative high-performance liquid chromatography being a primary tool.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a principal technique employed for the purification of this compound and its related cyanogenic glycosides from plant extracts. nih.govresearchgate.netseos.fr This method is an extension of analytical HPLC, designed to handle larger sample volumes and isolate quantities of a specific compound sufficient for structural elucidation and further research. nih.gov

The successful isolation of this compound has been achieved using reversed-phase preparative HPLC. nih.govresearchgate.netseos.fr In this mode, the stationary phase is nonpolar (e.g., octadecylsilyl silica), and the mobile phase is a more polar aqueous-organic mixture. Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. For the purification of various cyanogenic glycosides from nineteen different Passiflora species, including this compound, researchers utilized a mobile phase consisting of aqueous methanol. seos.fr The elution was performed using a gradient of 10–30% aqueous methanol, which allows for the effective separation of glycosides with varying polarities. seos.fr

Below are the documented parameters for the preparative HPLC isolation of this compound.

ParameterDescriptionReference
Chromatography ModeReversed-Phase nih.govresearchgate.netseos.fr
Stationary PhaseOctadecylsilyl silica (B1680970) (C18) is typically used for reversed-phase separation of glycosides. seos.fr
Mobile PhaseAqueous Methanol (aq. MeOH) seos.fr
Elution MethodGradient elution from 10% to 30% aqueous Methanol. seos.fr

Other Advanced Preparative Chromatographic Methods

While preparative HPLC is a proven method, other advanced techniques, particularly High-Speed Countercurrent Chromatography (HSCCC), offer powerful alternatives or complementary steps for the purification of complex natural products like glycosides. nih.govresearchgate.netmdpi.com HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of the sample onto a stationary phase. nih.gov This technique is highly suitable for the initial fractionation of crude extracts to isolate target compounds, which can then be further purified by a final preparative HPLC step. nih.govresearchgate.net

Although a specific application of HSCCC for the isolation of this compound has not been detailed in the reviewed literature, its successful application for the preparative isolation of other complex polyphenols (piceatannol derivatives) from the seeds of passion fruit (Passiflora edulis) demonstrates its high potential for this purpose. researchgate.net In that study, HSCCC was used as the primary separation method, followed by a semi-preparative HPLC stage to achieve high-purity compounds. researchgate.net The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. mdpi.com For the Passiflora edulis seed extract, an optimized system of n-hexane-ethyl acetate-methanol-water was employed. researchgate.net

This combined approach of HSCCC followed by preparative HPLC is an effective and efficient strategy for purifying natural compounds from complex mixtures. nih.govresearchgate.net

The parameters from the successful HSCCC separation of compounds from Passiflora edulis are detailed below.

ParameterDescriptionReference
TechniqueHigh-Speed Countercurrent Chromatography (HSCCC) researchgate.net
ApplicationPreparative separation of stilbene (B7821643) polyphenols from Passiflora edulis seeds. researchgate.net
Two-Phase Solvent Systemn-hexane-ethyl acetate-methanol-water researchgate.net
Solvent Ratio (v/v)1:2:1:2.8 researchgate.net
Follow-up PurificationSemi-preparative HPLC was used to further purify fractions containing minor compounds. researchgate.net

Structural Elucidation and Chemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the definitive structural determination of passibiflorin. nih.govnih.govfao.org Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers have been able to map out the precise connectivity and stereochemistry of this complex molecule. nih.govnih.govembrapa.br

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, revealing their chemical environment, proximity to other protons, and stereochemical relationships. nih.govnih.govemerypharma.com The spectrum exhibits characteristic signals for the protons of the cyclopentene (B43876) ring, the two sugar moieties (glucose and 6-deoxy-gulose), and the cyanohydrin group. seos.frresearchgate.net Analysis of coupling constants and signal multiplicities allows for the assignment of specific protons and helps to establish the relative stereochemistry of the molecule. emerypharma.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of this compound. nih.govnih.gov Each unique carbon atom in the molecule produces a distinct signal, providing a carbon count and information about the functional groups present. researchgate.net The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment, confirming the presence of the cyclopentene ring, the nitrile group, and the two distinct sugar units. seos.frresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assemble the molecular puzzle of this compound, a suite of 2D NMR experiments is employed. nih.govmdpi.com

Correlation Spectroscopy (COSY) reveals proton-proton couplings, establishing the connectivity between adjacent protons within the individual spin systems of the cyclopentene ring and the sugar residues. emerypharma.comseos.frresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. seos.fr This technique is vital for determining the relative stereochemistry of the molecule, including the orientation of the substituents on the cyclopentene ring and the linkage between the two sugar units. seos.fr

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns, further confirming its structure. tandfonline.combiorxiv.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the this compound molecule with a high degree of accuracy. seos.fr This allows for the calculation of its elemental formula, C₁₈H₂₇NO₁₁, which is a critical piece of data in the identification process. medkoo.com

Biosynthesis and Endogenous Metabolic Pathways of Passibiflorin

Identification of Biosynthetic Precursors

The molecular backbone of passibiflorin is derived from specific amino acid precursors, distinguishing it from other classes of cyanogenic glycosides.

This compound belongs to the group of cyclopentanoid cyanogenic glycosides. nih.gov The biosynthesis of these compounds originates from the non-protein amino acid 2-(2'-cyclopentenyl)glycine. nih.govsemanticscholar.org This precursor sets apart this compound and related compounds from other cyanogenic glycosides that are typically derived from common proteinogenic amino acids. researchgate.net The presence of cyclopentenyl glycine as a precursor is a characteristic feature of plants in the families Passifloraceae, Turneraceae, and others. researchgate.net

Table 1: Precursor Amino Acids for Different Classes of Cyanogenic Glycosides

Glycoside ClassPrecursor Amino AcidExample Compound
CyclopentanoidCyclopentenyl GlycineThis compound
AliphaticValine, IsoleucineLinamarin, Lotaustralin
AromaticPhenylalanine, TyrosinePrunasin, Dhurrin

Several Passiflora species exhibit a fascinating metabolic diversity by producing both cyclopentanoid cyanogenic glycosides, like this compound, and aliphatic cyanogenic glycosides derived from valine and isoleucine, such as linamarin and lotaustralin. researchgate.net This co-occurrence suggests a complex and branched network of secondary metabolism within the plant. While the biosynthetic pathways for these different classes of cyanogenic glycosides originate from distinct amino acid precursors, their concurrent presence within a single plant genus points to a sophisticated regulatory system that governs the flux of metabolites into these defensive compounds. The precise nature of the interplay, such as potential shared enzymatic activities in later steps or cross-regulatory mechanisms, is an area of ongoing research.

Enzymology of this compound Formation

The conversion of cyclopentenyl glycine into this compound is orchestrated by a series of specialized enzymes that catalyze key steps in the biosynthetic pathway.

The initial steps in the biosynthesis of cyanogenic glycosides are characteristically catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.gov In pathways that have been elucidated for other cyanogenic glycosides, enzymes from the CYP79 family are responsible for the N-hydroxylation of the precursor amino acid, followed by subsequent conversions to an aldoxime. nih.gov Further oxidation and rearrangement, often catalyzed by enzymes from the CYP71 family, lead to the formation of the cyanohydrin intermediate. nih.gov While the specific P450 enzymes involved in the this compound pathway have not been fully characterized, it is hypothesized that analogous CYP enzymes catalyze the conversion of cyclopentenyl glycine to its corresponding cyanohydrin.

Table 2: General Role of Cytochrome P450 Families in Cyanogenic Glycoside Biosynthesis

Enzyme FamilyGeneral FunctionSubstrate (Example)Product (Example)
CYP79N-hydroxylation of amino acidL-Tyrosinep-hydroxyphenylacetaldoxime
CYP71Conversion of aldoxime to cyanohydrinp-hydroxyphenylacetaldoximep-hydroxymandelonitrile

The final and crucial step in the biosynthesis of this compound is the attachment of a sugar moiety to the unstable cyanohydrin intermediate, a reaction that stabilizes the molecule and renders it less toxic to the plant cell. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs). researchgate.net These enzymes facilitate the transfer of a glycosyl group, typically from a UDP-sugar donor, to the hydroxyl group of the cyanohydrin, forming a stable β-glycosidic linkage. researchgate.net This enzymatic step is a conserved feature across the biosynthesis of virtually all cyanogenic glycosides. frontiersin.org

The stereochemistry of the cyclopentenyl ring and the cyanohydrin carbon is a critical feature of this compound and related compounds. While reductase and epimerase enzymes are known to play significant roles in determining the stereochemical outcomes in the biosynthesis of other natural products, their specific involvement in the this compound pathway is not well-documented in the current scientific literature. The formation of epimeric mixtures of some cyclopentenyl cyanohydrin glycosides in Passiflora suggests that enzymatic control of stereochemistry is a key aspect of their biosynthesis, though the precise enzymes responsible, such as specific reductases or epimerases, remain to be fully characterized. researchgate.net

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a flavonoid, is intricately regulated at the genetic level. This regulation involves the coordinated expression of numerous biosynthetic genes and the overarching control by various transcription factors. Modern analytical techniques, such as gene expression profiling and transcriptomic analysis, have provided significant insights into these regulatory networks within the Passiflora genus.

Gene Expression Profiling of Biosynthetic Enzymes

The biosynthesis of flavonoids, including this compound, follows the well-established phenylpropanoid pathway. Gene expression studies in Passiflora species have identified and characterized several key structural genes whose expression levels are critical in determining the profile of flavonoids produced.

Research has shown that the expression of genes encoding enzymes such as phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) are fundamental to the flavonoid pathway. mdpi.comnih.gov For instance, F3'H is crucial for directing the pathway towards the production of cyanidin-based compounds, while F3'5'H is key for delphinidin-based molecules. mdpi.com The expression of DFR can enhance the biosynthesis of pelargonidins. mdpi.com

The regulation of these genes is often controlled by a complex of transcription factors, primarily from the myeloblastosis (MYB), basic helix-loop-helix (bHLH), and WD40-repeat protein (WD40) families. mdpi.com These transcription factors bind to the promoter regions of the structural genes, thereby activating or repressing their transcription and controlling the flux through the flavonoid biosynthetic pathway.

Table 1: Key Biosynthetic Enzymes in the Flavonoid Pathway of Passiflora

EnzymeAbbreviationFunction in Flavonoid Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the initial step of the phenylpropanoid pathway.
Chalcone synthaseCHSCatalyzes the formation of the chalcone backbone.
Chalcone isomeraseCHICatalyzes the cyclization of chalcones to flavanones.
Flavanone 3-hydroxylaseF3HHydroxylates flavanones to dihydroflavonols.
Flavonoid 3'-hydroxylaseF3'HIntroduces a hydroxyl group at the 3' position of the B-ring.
Flavonoid 3',5'-hydroxylaseF3'5'HIntroduces hydroxyl groups at the 3' and 5' positions of the B-ring.
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to leucoanthocyanidins.
Anthocyanidin synthaseANSOxidizes leucoanthocyanidins to anthocyanidins.
UDP-glucose:flavonoid 3-O-glucosyltransferaseUFGTGlycosylates flavonoids, increasing their stability and solubility.

Transcriptomic Analysis of Metabolic Pathways

Transcriptomic analysis, often combined with metabolomics, provides a comprehensive view of the genes and metabolic pathways active in an organism under specific conditions. In Passiflora, these "omics" approaches have been instrumental in elucidating the complex regulatory mechanisms of flavonoid biosynthesis.

Studies involving RNA sequencing (RNA-Seq) of different Passiflora tissues and varieties have identified thousands of differentially expressed genes (DEGs) related to flavonoid metabolism. nih.govresearchgate.net For example, a combined transcriptomic and metabolomic analysis of yellow and purple passion fruit revealed significant upregulation of genes and accumulation of metabolites in the flavonoid and anthocyanin pathways in the purple variety. researchgate.net

These analyses have identified not only the structural genes but also a large number of transcription factors that are co-expressed with these genes, suggesting their role as regulators. nih.gov Weighted gene co-expression network analysis (WGCNA) has been used to identify modules of co-expressed genes that are highly correlated with the accumulation of specific flavonoid metabolites. nih.gov One such study identified a specific MYB transcription factor, PeMYB114, which, when overexpressed, significantly promoted the accumulation of flavonoids. nih.gov

Integrated analyses have further allowed for the construction of gene-metabolite networks, providing a detailed map of the biosynthetic pathways and their regulation. mdpi.com These studies have confirmed that the flavonoid and anthocyanin biosynthesis pathways are downstream of the broader phenylpropanoid pathway and have highlighted the differential accumulation of various flavonoid classes, such as flavonols, anthocyanins, and flavanols, in different passion fruit varieties. researchgate.net

Table 2: Examples of Differentially Expressed Gene Families in Passiflora Flavonoid Biosynthesis

Gene/Transcription Factor FamilyNumber of Identified DEGs (Example Study)Potential Role
Flavonoid Biosynthesis Genes48Structural genes directly involved in the synthesis of flavonoid compounds.
Transcription Factors123Regulatory genes controlling the expression of structural genes.
MYB Family75 (out of 158 identified)Key regulators of the flavonoid pathway, often acting in complex with bHLH and WD40.

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

The production of complex natural products like this compound through traditional chemical synthesis can be challenging and inefficient. Chemoenzymatic synthesis and synthetic biology offer promising alternative strategies for the sustainable and scalable production of such high-value compounds. nih.govnih.gov

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the versatility of chemical reactions. nih.gov This approach can streamline synthetic routes to complex molecules by leveraging enzymes to perform specific, often stereoselective, transformations that are difficult to achieve with conventional chemistry. nih.gov For a compound like this compound, this could involve using enzymes for specific glycosylation or hydroxylation steps on a chemically synthesized flavonoid backbone.

Synthetic biology takes a more holistic approach by engineering entire metabolic pathways in microbial hosts, such as Escherichia coli or yeast (Saccharomyces cerevisiae). museonaturalistico.itfrontiersin.org This involves the design and construction of novel biological parts, devices, and systems. For this compound production, this would entail transferring the entire biosynthetic pathway from Passiflora into a microbial chassis. This process involves:

Identifying and isolating the necessary biosynthetic genes from the source plant.

Optimizing the expression of these genes in the host organism, which may involve codon optimization and the use of strong, inducible promoters. frontiersin.org

Engineering the host's metabolism to increase the supply of precursor molecules and divert metabolic flux towards the desired product. museonaturalistico.it

These approaches have been successfully applied to produce other complex plant-derived pharmaceuticals, such as the antimalarial drug artemisinin. nih.gov While specific research on the chemoenzymatic or synthetic biology production of this compound is not yet widely published, the general principles and tools of these fields are well-established and represent a viable future avenue for its production. frontiersin.orgdtu.dk

Biological Activities and Mechanistic Investigations in Preclinical Research

Cellular and Subcellular Mechanisms of Action

Detailed investigations into the specific cellular and subcellular mechanisms of action for isolated Passibiflorin are not extensively documented in publicly available scientific literature. While the compound is known to be part of the chemical defense system in Passiflora species, its direct interactions with mammalian cellular components have not been a significant focus of research.

Interaction with Hydrolytic Enzymes (e.g., β-glucosidases)

This compound, being a bisglycoside, is structurally a substrate for hydrolytic enzymes. rsc.org In its native plant context, it is understood that tissue damage brings this compound into contact with endogenous β-glucosidases, initiating a hydrolytic cascade that ultimately liberates toxic hydrogen cyanide. rsc.orgresearchgate.netnih.gov However, there is a lack of published in vitro studies designed to characterize the specific kinetic parameters or inhibitory potential of isolated this compound when interacting with β-glucosidases or other hydrolytic enzymes in a pharmacological context.

Modulation of Cellular Signaling Pathways

There is currently no available scientific evidence from preclinical research to suggest that this compound modulates specific cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or Phosphoinositide 3-kinase (PI3K)/Akt pathways. Research on Passiflora extracts has indicated modulation of such pathways, but these effects have not been specifically attributed to this compound.

Identification of Specific Molecular Targets

Specific molecular targets for the compound this compound have not been identified in the existing scientific literature.

In Vitro Pharmacological Evaluations

Pharmacological assessments of purified this compound are scarce. While various extracts from Passiflora species demonstrate a range of biological activities, these findings cannot be directly and solely attributed to this compound without specific studies on the isolated compound.

Antioxidant Activity Assessments

There are no available preclinical studies in the scientific literature that have evaluated the in vitro antioxidant activity of isolated this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Ferric Reducing Antioxidant Power (FRAP) assays. While extracts of Passiflora species containing this glycoside have been shown to possess antioxidant properties, the contribution of this compound itself to this activity has not been determined. researchgate.netnih.govutp.ac.id

Anti-inflammatory Effects at the Cellular Level

Preclinical research on the anti-inflammatory effects of isolated this compound at a cellular level is not present in the available scientific literature. Studies have been conducted on other flavonoid compounds isolated from Passiflora species, which have demonstrated inhibition of inflammatory mediators such as nitric oxide (NO) in cell lines like RAW264.7 macrophages. nih.gov However, similar investigations have not been published for this compound.

Based on a comprehensive search of scientific literature, there is no specific information available on the antimicrobial, neurobiological, antiglycation, anxiolytic, sedative, or analgesic activities of the chemical compound "this compound."

While "this compound" has been identified as a cyanogenic glycoside found in several species of the Passiflora genus, preclinical research detailing its specific biological activities and mechanisms, as outlined in the requested article structure, is not present in the available scientific literature. researchgate.net

The existing body of research focuses on the biological activities of whole extracts of Passiflora plants (e.g., Passiflora incarnata, Passiflora edulis), which contain a complex mixture of numerous phytochemicals. mdpi.combohrium.comresearchgate.netnih.govresearchgate.netrjptonline.orgnih.govresearchgate.netcyberleninka.ruresearchgate.netnih.govnih.govnih.govresearchgate.neteaspublisher.commdpi.comresearchgate.netmicrobiologyjournal.orggreenpharmacy.infonih.govnih.govnih.govscielo.brmdpi.comresearchgate.netjddtonline.inforesearchgate.netnih.govnih.govresearchgate.net The effects described in these studies, such as modulation of the GABAergic system, anxiolytic-like effects in rodent models, and antimicrobial properties, are attributed to the synergistic action of various compounds within the extracts, including flavonoids (like chrysin (B1683763) and vitexin), alkaloids, and other polyphenols. researchgate.netrjptonline.orgnih.goveaspublisher.com It is not scientifically accurate to attribute these activities to the single compound "this compound" without specific studies on the isolated substance.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on the specified biological activities of "this compound" as requested. The necessary preclinical research data for this specific compound does not appear to be publicly available.

In Vivo Studies in Animal Models (Focus on mechanistic insights and efficacy in disease models)

Antidiabetic and Hypoglycemic Activities in Diabetic Animal Models

There is no available data from preclinical studies in diabetic animal models that specifically investigates the antidiabetic or hypoglycemic effects of the isolated compound this compound. Research in this area has focused on crude extracts of Passiflora species such as P. incarnata and P. ligularis, which have shown potential in reducing blood glucose levels. researchgate.netnih.govmdpi.com These effects are generally attributed to a combination of phytochemicals within the extracts.

Anti-tumor Effects in Xenograft and Oncological Animal Models

No studies were found that evaluate the anti-tumor effects of this compound in xenograft or other oncological animal models. The anti-cancer potential of certain Passiflora species, like Passiflora alata, has been explored, with leaf extracts showing cytotoxic activity against tumor cell lines and some in vivo antitumor effects. nih.govnih.gov However, this activity has not been specifically linked to this compound.

Immunomodulatory Activity in Immune Response Models

The scientific literature accessible through the search lacks specific studies on the immunomodulatory activity of this compound in immune response models. While other compounds, such as Paeoniflorin, have been studied for their effects on immune cells like macrophages, similar research dedicated to this compound is not apparent. nih.govnih.gov

Hepatoprotective and Nephroprotective Effects in Organ Damage Models

There is a lack of preclinical research investigating the potential hepatoprotective or nephroprotective effects of the purified compound this compound in animal models of organ damage. Studies in this field have examined extracts from the peels and leaves of various passion fruit species (Passiflora sp.), which demonstrated protective effects against liver and kidney damage induced by toxins. nih.govnih.govnih.govresearchgate.net These protective qualities are believed to stem from the synergistic action of multiple compounds, such as flavonoids and alkaloids, within the extracts. nih.gov

Neuroprotective Properties in Neurological Disease Models

Specific investigations into the neuroprotective properties of this compound in animal models of neurological diseases were not found. The neuroprotective potential of Passiflora has been examined using extracts from species like P. foetida and P. incarnata in models of cerebral ischemia and Parkinson's disease, with observed benefits attributed to their antioxidant content, including phenols and flavonoids. researchgate.netnih.govresearchgate.net There is no evidence to suggest these effects are caused solely by this compound.

Structure Activity Relationship Sar Studies of Passibiflorin

Influence of Glycosylation Patterns on Biological Function

In the context of cyanogenic glycosides, the primary "biological function" is often considered their ability to release hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. nih.govwikipedia.org This serves as a chemical defense mechanism for the plant against herbivores. The sugar portion of the molecule plays a crucial role in this process. The glycosidic bond stabilizes the otherwise unstable cyanohydrin aglycone, preventing the spontaneous release of HCN. nih.gov Specific β-glucosidases are required to cleave this bond, initiating cyanogenesis. nih.gov

The rate and extent of this enzymatic hydrolysis can be influenced by the nature of the sugar chain. For instance, glycosides with a gentiobiose (a disaccharide of two glucose units) sugar moiety undergo a two-stage hydrolysis, which can affect the rate of cyanide release compared to monosaccharide glycosides. mpi.govt.nz While specific studies on how varying the sugar units of passibiflorin would alter its cyanogenic potential are not available, it is a reasonable hypothesis that changes to the β-D-glucopyranosyl or the 6-deoxy-β-D-gulopyranosyl units would impact its interaction with hydrolyzing enzymes and thus its defensive efficacy.

Beyond cyanogenesis, glycosylation can modulate other potential bioactivities. Research on flavonoid glycosides has shown that the type and position of sugar attachment can influence properties like antioxidant activity. frontiersin.org For example, the free radical scavenging activity of some flavonoid glucosides can be inferior or superior to their aglycones depending on the glycosylation site. frontiersin.org Glycosylation also generally increases the water solubility of the compound, which can affect its absorption and distribution in biological systems. frontiersin.org

Table 1: General Influence of Glycosylation on Glycoside Bioactivity

Glycosylation FeaturePotential Impact on Biological FunctionReference
Type of Sugar Can affect the specificity and rate of enzymatic hydrolysis. Different sugars may be recognized by different glycosidases. mpi.govt.nz
Number of Sugars Disaccharides or oligosaccharides can alter the rate of hydrolysis and solubility compared to monosaccharides. mpi.govt.nz
Linkage of Sugars The stereochemistry and linkage position (e.g., 1→6) of the glycosidic bond determines the specific enzyme required for cleavage. nih.gov
Overall Glycosylation Generally increases water solubility and can be crucial for transport and storage within the plant. May also influence bioavailability and metabolism in other organisms. frontiersin.org

Contribution of the Aglycone Moiety to Bioactivity

The aglycone is the non-sugar component of a glycoside and is often considered the primary determinant of the compound's intrinsic biological activity. wisdomlib.orgksu.edu.sa In this compound, the aglycone is a cyclopentenoid cyanohydrin. hodoodo.com This core structure is responsible for the "cyanogenic" nature of the molecule, as it is the part that degrades to release hydrogen cyanide. nih.gov

While the primary role of the aglycone in this compound is linked to cyanogenesis, aglycones of other types of glycosides are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aitaylorandfrancis.com For example, the aglycones of many flavonoid glycosides are potent antioxidants. ontosight.ai It is plausible that the cyclopentenoid aglycone of this compound, or its degradation products other than HCN, could exhibit other, yet to be determined, biological activities. However, research specifically investigating the independent bioactivity of the this compound aglycone is currently lacking.

A study on amides derived from cyanogenic glycosides isolated from Passiflora punctata, which share a similar cyclopentenoid core with this compound, demonstrated antibacterial and antifungal activity. ucv.ve This suggests that the aglycone moiety of this class of compounds may indeed contribute to bioactivities beyond cyanogenesis.

Table 2: Potential Contributions of the Aglycone Moiety to Bioactivity

Aglycone FeaturePotential Contribution to BioactivityReference
Cyanohydrin Group The defining feature for cyanogenesis, leading to the release of HCN upon hydrolysis. nih.gov
Cyclopentene (B43876) Ring The core scaffold of the aglycone. Modifications to this ring would likely alter any intrinsic biological activity. hodoodo.com
Hydroxyl Group The position and stereochemistry of hydroxyl groups on the ring can influence interactions with enzymes and receptors. researchgate.net
Overall Structure The complete aglycone structure dictates the molecule's shape and electronic properties, which are key for any pharmacological effects. wisdomlib.org

Design and Bioactivity Profiling of Synthetic Analogues

The design and synthesis of analogues of a natural product are a cornerstone of medicinal chemistry, allowing for the systematic exploration of its SAR and the potential development of new therapeutic agents with improved properties. ksu.edu.sa This process involves making targeted chemical modifications to the parent structure and evaluating the resulting changes in biological activity.

Currently, there is no information available in the scientific literature regarding the design, synthesis, or bioactivity profiling of synthetic analogues of this compound. The chemical synthesis of a complex bisglycoside like this compound would be a challenging endeavor.

However, the synthesis of related, simpler cyanogenic glycosides and their aglycones has been reported. researchgate.net For example, an isomeric glycoside to passiguatemalin, a related cyclopentane (B165970) derivative, was prepared by catalytic hydrogenation of gynocardin. researchgate.net Furthermore, the aglycone of taxiphyllin, an aromatic cyanogenic glycoside, has been used as a starting material for the synthesis of other fine chemicals. researchgate.net

Future research in this area could involve several strategies:

Simplification of the Glycosylation: Synthesizing analogues with only one sugar moiety (monoglycosides) or with different, more readily available sugars to assess the importance of the bisglycoside structure.

Modification of the Aglycone: Altering the cyclopentene ring, for example, by saturation of the double bond or changing the position of the hydroxyl group, to determine the structural requirements for any observed bioactivity.

Synthesis of the Aglycone Alone: Preparing the aglycone of this compound to investigate its biological properties in the absence of the sugar moieties.

Derivatization: Creating derivatives by modifying existing functional groups, such as esterification of the hydroxyl group, to explore effects on lipophilicity and cell permeability.

The bioactivity of any such synthetic analogues would need to be evaluated through a battery of in vitro and in vivo assays to build a comprehensive SAR profile. This could include assays for cytotoxicity, antimicrobial activity, antioxidant capacity, and enzyme inhibition, among others.

Table 3: Potential Strategies for the Design of this compound Analogues

Analogue Design StrategyRationale
Varying the Sugar Moieties To determine the specific contribution of the β-D-glucopyranosyl and 6-deoxy-β-D-gulopyranosyl units to bioactivity.
Modifying the Aglycone Scaffold To identify the key structural features of the cyclopentenoid ring necessary for activity.
Altering the Nitrile Group To investigate the role of the nitrile in any non-cyanogenic bioactivities.
Creating Prodrugs To potentially enhance bioavailability or target delivery.

The development of synthetic routes to this compound and its analogues would be a significant step forward in understanding the full therapeutic potential of this class of natural products.

Analytical Methodologies for Passibiflorin Quantification and Profiling

Chromatographic Quantification Techniques

Chromatographic methods are the cornerstone for the separation, identification, and quantification of passibiflorin and other phytochemicals in complex mixtures like plant extracts.

High-Performance Liquid Chromatography Coupled with Detection (HPLC-DAD, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing chemical compounds in various samples. measurlabs.com When coupled with a Diode-Array Detector (DAD), it allows for the quantification of compounds based on their ultraviolet-visible (UV-Vis) absorption. measurlabs.com This combination, known as HPLC-DAD, is frequently employed for the analysis of flavonoids and other polyphenols in Passiflora species. mdpi.comutm.mxtandfonline.comresearchgate.net For instance, HPLC-DAD has been successfully used to identify and quantify stilbenes like piceatannol (B1677779) and resveratrol (B1683913) in Passiflora edulis seed oil. mdpi.com The method's reliability for quantitative analysis is established through validation procedures that assess parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). utm.mxscielo.br

For enhanced sensitivity and structural elucidation, HPLC can be coupled with Mass Spectrometry (MS). HPLC-MS is particularly valuable for identifying and characterizing C-glycosyl flavonoids, which are major constituents of Passiflora species. nih.govresearchgate.net This technique provides molecular weight information, aiding in the identification of known and novel compounds. researchgate.netwaters.com The use of tandem mass spectrometry (MS/MS) further allows for the fragmentation of ions, providing detailed structural information that is crucial for distinguishing between isomers. scielo.brresearchgate.net Ultra-Fast Liquid Chromatography (UFLC) coupled with MS/MS has been utilized for the trace analysis of alkaloids like norharman in Passiflora edulis rinds. scielo.br

ParameterHPLC-DADHPLC-MS/MS
Principle Separation based on chromatography, detection based on UV-Vis absorbance. measurlabs.comSeparation based on chromatography, detection based on mass-to-charge ratio. nih.gov
Primary Use Quantification of known compounds with chromophores. mdpi.comutm.mxtandfonline.comIdentification and quantification of known and unknown compounds, structural elucidation. scielo.brnih.govresearchgate.net
Sensitivity Generally lower than MS. measurlabs.comHigh sensitivity, capable of detecting trace amounts. scielo.bradvinus.com
Selectivity Good, based on retention time and UV spectrum. utm.mxExcellent, based on retention time and specific mass fragmentation patterns. scielo.brresearchgate.net
Example Application Quantification of piceatannol in Passiflora seeds. tandfonline.comIdentification of norharman in P. edulis rinds. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of Passiflora research, GC-MS is instrumental in characterizing the aromatic profile and identifying the volatile constituents of essential oils and extracts. tandfonline.comepa.govresearchgate.net This method has been used to identify a wide array of volatile compounds in various parts of Passiflora plants, including flowers, leaves, and fruits. researchgate.netetflin.comnih.gov

Studies on Passiflora incarnata have utilized GC-MS to identify major and minor volatile components in its essential oil, such as hexanal, linalool, and carvone. tandfonline.comepa.gov Similarly, the volatile profiles of different Passiflora hybrids have been investigated, revealing a diverse range of compounds including benzyl (B1604629) alcohol, geraniol, and eugenol. researchgate.net The combination of headspace solid-phase microextraction (HS-SPME) with GC-MS is a common approach for extracting and analyzing the volatile organic compounds (VOCs) responsible for the characteristic aroma of passion fruit. nih.govscielo.org.pemdpi.com

Advanced Spectroscopic Quantification Methods

While chromatographic techniques are dominant, advanced spectroscopic methods also play a role in the analysis of Passiflora constituents, often in a complementary fashion.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a sample. microbiologyjournal.orgijabbr.com In Passiflora research, FTIR has been used to characterize extracts and identify the presence of major classes of compounds like phenols, flavonoids, esters, and alcohols. microbiologyjournal.orgikm.org.myjozacpublishers.comikm.org.my The presence of specific functional groups, such as hydroxyl (O-H) and carbonyl (C=O) groups, can be indicative of the phenolic and flavonoid content in the extracts. ijabbr.comikm.org.myikm.org.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of purified compounds. nih.govrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for determining the precise structure of complex molecules like this compound and other cyanogenic glycosides. nih.govresearchgate.net It has been instrumental in identifying new glycosides from Passiflora species. researchgate.netseos.fr

Bioanalytical Method Development for Complex Biological Matrices (e.g., plant extracts, animal tissue samples)

The quantification of this compound and its metabolites in biological matrices such as plasma, urine, and tissue samples is crucial for pharmacokinetic studies. This requires the development and validation of robust bioanalytical methods. advinus.comeuropa.eu These methods must be sensitive, specific, and reproducible to accurately measure low concentrations of analytes in complex biological environments. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.govmdpi.com The development of such methods involves optimizing sample preparation techniques to extract the analyte from the matrix and remove interfering substances. nih.govchromatographytoday.com Common sample preparation methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographytoday.com

For endogenous compounds or analytes present in complex matrices like plant extracts, method validation becomes particularly challenging. nih.govmdpi.com The International Council for Harmonisation (ICH) provides guidelines for bioanalytical method validation, which include assessing parameters like specificity, linearity, accuracy, precision, and stability of the analyte in the biological matrix. utm.mxeuropa.eu The development of these methods is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. chromatographytoday.com

Analytical ChallengePreferred TechniqueRationaleKey Considerations
Quantification in Plant Extracts HPLC-DAD, HPLC-MSProvides separation and quantification of multiple components in a complex mixture. utm.mxnih.govMethod validation, selection of appropriate standards, matrix effects. utm.mxmdpi.com
Identification of Volatiles GC-MSIdeal for separating and identifying volatile and semi-volatile compounds. tandfonline.comepa.govSample extraction method (e.g., HS-SPME), library matching for identification. nih.gov
Structural Elucidation NMR SpectroscopyProvides detailed structural information for purified compounds. nih.govresearchgate.netRequires pure compound, complex data interpretation.
Quantification in Biological Fluids LC-MS/MSHigh sensitivity and selectivity for detecting low concentrations in complex matrices. nih.govmdpi.comSample preparation, matrix effects, validation according to regulatory guidelines. europa.eunih.gov
Analysis in Animal Tissues LC-MS/MSEnables sensitive quantification of drug residues and metabolites in tissue homogenates. chrom-china.comcsic.esHomogenization efficiency, extraction recovery, potential for metabolite back-conversion. europa.eu

Omics Based Research and Systems Biology Approaches

Metabolomics Profiling of Passiflora Species and Extracts Containing Passibiflorin

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for characterizing the chemical diversity of Passiflora species. Untargeted metabolic profiling provides a comprehensive snapshot of the metabolome, enabling the identification and differentiation of species based on their unique chemical fingerprints. nih.gov Techniques such as 1H NMR-based metabolic profiling coupled with chemometric analysis have been successfully employed to distinguish between different wild Passiflora species, including P. alata, P. cincinnata, and P. setacea, as well as their genetic varieties. nih.gov Such approaches are crucial for correct species identification and preventing adulteration, which can impact both commercial value and therapeutic applications. nih.gov

Table 1: Selected Metabolites Identified in Various Passiflora Species

This table is for illustrative purposes and includes compounds mentioned in the referenced literature.

Compound CategoryCompound NameSpeciesReference(s)
Cyanogenic Glycosides This compound P. talamansis, P. vespertilio acs.org
Epithis compoundP. talamansis acs.org
LinamarinP. violacea, P. warmingii acs.org
FlavonoidsVitexinP. serratodigitata, P. trinervia acs.org
IsoorientinP. serratodigitata, P. trinervia acs.org
RutinP. edulis acs.org
QuercetinP. edulis acs.org
LuteolinP. edulis acs.org
AnthocyaninsCyanidin-3-O-glucosideP. edulis acs.org
DelphinidinP. suberosa acs.org
Phenolic Acidsp-Coumaric acidPassiflora spp. mdpi.com
Caffeic acidPassiflora spp. mdpi.com

Transcriptomics in the Context of this compound Biosynthesis and Cellular Response

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is instrumental in elucidating the genetic underpinnings of metabolic pathways. The biosynthesis of cyanogenic glycosides like this compound is a multi-step enzymatic process, and identifying the genes encoding these enzymes is a primary goal. nih.gov The canonical pathway for cyanogenic glycosides involves enzymes from the Cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies. nih.govrsanchezperez.com Transcriptome analysis allows researchers to identify candidate CYP and UGT genes by searching for sequences homologous to those known to be involved in cyanogenesis in other species. nih.govbiorxiv.org

Studies on Passiflora have utilized transcriptome profiling to understand responses to various stimuli, such as fruit ripening and viral infection. rsanchezperez.commdpi.comscispace.com These analyses have identified large numbers of differentially expressed genes (DEGs) involved in pathways like phenylpropanoid biosynthesis and plant hormone signal transduction. mdpi.comscispace.com While these studies did not focus on this compound, they demonstrate the feasibility of applying RNA-sequencing (RNA-seq) to Passiflora to understand its molecular biology. rsanchezperez.com

To specifically investigate this compound biosynthesis, researchers can compare the transcriptomes of this compound-producing species with non-producing ones, or analyze tissues with high versus low concentrations of the compound. Genes that are highly expressed in correlation with this compound accumulation are considered strong candidates for involvement in its biosynthesis. acs.orgacs.org For example, in studies of cyanogenesis in flax, transcriptome analysis combined with metabolic data was used to propose a putative biosynthetic pathway for the cyanogens present. acs.orgscispace.com Similarly, transcriptomic analysis of plants under herbivore attack, a known trigger for defense compound production, has been used to identify upregulated UGT and CYP genes involved in the biosynthesis of aldoxime glucosides, which are related defense compounds. oup.com This approach could be directly applied to Passiflora to uncover the specific genes responsible for this compound synthesis.

Proteomics for Elucidation of this compound-Interacting Enzymes

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. For a compound like this compound, proteomics is essential for identifying the specific enzymes that catalyze its formation. mdpi.com Plants may dedicate a significant portion of their proteome—an estimated 15–25%—to specialized metabolic pathways, yet many of these enzymes remain uncharacterized. mdpi.com

A common strategy to identify biosynthetic enzymes is to analyze the proteome of a specific tissue or subcellular fraction where the pathway is active. For instance, in studies of cyanogenic glucoside biosynthesis in insects, nano-flow liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify specific P450s and UGTs present in the microsomal fraction of the integument, the tissue where the compounds are synthesized. nih.gov This proteomic data was then cross-referenced with transcriptome data to pinpoint the exact genes encoding these enzymes. nih.gov This approach is directly applicable to identifying the enzymes that interact with this compound precursors in Passiflora species.

More advanced proteomic techniques could also be employed to study transient or weak interactions. Proximity-dependent biotinylation (PDB) methods, such as BioID and APEX, use an enzyme fused to a protein of interest to biotinylate any nearby proteins. nih.govnih.gov While not yet applied to this compound, one could hypothetically fuse a known pathway enzyme (once identified) with a PDB enzyme to map its network of interacting proteins within the cell. Alternatively, methods for studying protein-metabolite interactions could be adapted. For example, a labeled precursor of this compound could be used as "bait" in an affinity purification-mass spectrometry (AP-MS) experiment to pull down and identify the enzymes that bind to it. researchgate.net Such techniques offer powerful avenues for the future elucidation of the complete enzymatic machinery interacting with this compound. nih.govfrontiersin.org

Integrated Multi-Omics Analysis for Comprehensive Biological Understanding

A truly comprehensive understanding of this compound's role in the plant requires the integration of data from metabolomics, transcriptomics, and proteomics. acs.orgmdpi.com This systems biology approach allows researchers to connect the genetic blueprint (genomics/transcriptomics) to the functional machinery (proteomics) and the resulting chemical phenotype (metabolomics). acs.orgacs.org

A prime example of this approach is the study of cyanogenic glucoside formation in flax seeds. Researchers employed an integrated strategy using genomics, transcriptomics, and metabolomics (specifically, MALDI mass spectrometry imaging) to investigate the spatiotemporal formation of these defense compounds. acs.orgacs.orgscispace.com By correlating gene expression profiles from transcriptome analysis with the precise location and concentration of metabolites, they could propose a biosynthetic pathway and understand its regulation during seed development. acs.orgscispace.com This integrated approach revealed that the accumulation of cyanogenic glucosides was highly specific to certain tissues, such as the endosperm and embryo. acs.orgacs.org

Applying a similar multi-omics strategy to Passiflora would be highly insightful. Researchers could correlate the expression levels of candidate biosynthetic genes (identified via transcriptomics) with the abundance of their corresponding enzymes (quantified by proteomics) and the accumulation of this compound and its intermediates (measured by metabolomics). mdpi.comnih.gov This could be performed across different tissues, developmental stages, or in response to environmental stresses to build a predictive model of how this compound biosynthesis is regulated. mdpi.com The integration of multi-omics datasets provides a detailed picture of the interactions between different metabolic pathways and how they are orchestrated to produce specialized metabolites like this compound. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms in Passibiflorin Research

Application of Advanced Bioinformatics and Computational Modeling

Future investigations into Passibiflorin will increasingly rely on in silico approaches to accelerate research and generate testable hypotheses, thereby reducing the time and cost associated with traditional laboratory experimentation. Advanced bioinformatics and computational modeling offer a powerful toolkit for exploring the molecular landscape of this compound and its interactions with biological systems.

Bioinformatics for Pathway Elucidation: A primary application of bioinformatics will be the complete elucidation of the this compound biosynthetic pathway. While the general pathway for cyanogenic glycosides is known, involving cytochrome P450s and UDP-glucosyltransferases, the specific enzymes responsible for this compound synthesis in Passiflora species remain largely uncharacterized. researchgate.net By leveraging genomic and transcriptomic data from this compound-producing plants like Passiflora edulis, researchers can identify candidate genes. bohrium.comnih.gov Comparative genomics and co-expression analysis can pinpoint genes that are consistently expressed in concert with this compound production, providing strong leads for functional characterization. frontiersin.org

Computational Modeling for Target Identification: A significant challenge in natural product research is identifying the specific molecular targets through which a compound exerts its biological effects. Computational modeling, particularly molecular docking, can address this by simulating the interaction between this compound and vast libraries of known protein structures. nih.govresearchgate.net These simulations can predict binding affinities and poses, highlighting potential protein targets for further experimental validation. nih.govresearchgate.net Such in silico "target fishing" can rapidly generate hypotheses about this compound's mechanism of action, guiding future pharmacological studies. scispace.comnih.gov

Computational ApproachApplication in this compound ResearchPotential Outcome
Transcriptome Analysis Mining RNA-Seq data from Passiflora speciesIdentification of candidate genes (e.g., P450s, UGTs) involved in the biosynthetic pathway.
Molecular Docking Simulating the binding of this compound against protein librariesPrediction of potential biological targets and mechanisms of action. ijpsr.com
Bayesian Modeling Classifying this compound based on its chemical structurePredicting its likely biological activities and potential therapeutic applications. nih.gov
Pathway Modeling Reconstructing the biosynthetic network in silicoIdentifying rate-limiting steps and key regulatory points for metabolic engineering.

Exploration of Novel Passiflora Species as Sources of this compound and its Analogues

The genus Passiflora is exceptionally diverse, comprising over 550 species, many of which have not been phytochemically profiled. nih.govwikipedia.orgekb.eg This vast, untapped biodiversity represents a promising frontier for the discovery of this compound, its stereoisomers, and novel structural analogues that may possess unique or enhanced biological activities.

Systematic phytochemical screening of unexplored or under-explored Passiflora species is a critical future direction. ijrpb.combiomedpharmajournal.org Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), can facilitate the rapid identification and structural elucidation of cyanogenic glycosides from plant extracts. nih.govseos.fr Research has already identified this compound in a range of species, suggesting its widespread, yet variable, distribution across the genus. nih.gov Further exploration is likely to expand this list and uncover new, related compounds. For instance, studies have identified various other cyanogenic glycosides like tetraphyllin B, volkenin, and passicapsin (B1220584) within the genus, highlighting its capacity to produce a diverse array of these compounds. nih.govnih.gov The discovery of new analogues could provide valuable structure-activity relationship (SAR) insights.

Passiflora SpeciesKnown Cyanogenic GlycosidesReference
Passiflora apetalaThis compound nih.gov
Passiflora bifloraThis compound nih.gov
Passiflora cuneataThis compound nih.gov
Passiflora indecoraThis compound nih.gov
Passiflora murucujaThis compound nih.gov
Passiflora perfoliataThis compound nih.gov
Passiflora guatemalensisPassiguatemalin, this compound (trace) nih.govseos.fr
Passiflora citrinaPassicapsin nih.gov
Passiflora caeruleaCyanogenic compounds biomedpharmajournal.orguaiasi.ro
Passiflora foetidaCyanogenetic glycosides ijrpb.com

Utilization of Synthetic Biology for Sustainable and Optimized Production

Relying on agricultural extraction for natural products like this compound can be limited by low yields, geographical constraints, and environmental variability. Synthetic biology and metabolic engineering offer a transformative alternative for sustainable, scalable, and optimized production. dtu.dklbl.gov

The core strategy involves heterologous expression: transferring the identified biosynthetic genes for this compound into a well-characterized microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). nih.govfrontiersin.org Once the enzymatic pathway is successfully reconstituted in the host microorganism, production can be scaled up in industrial fermenters, providing a consistent and reliable supply of the compound. researchgate.netnih.gov

Furthermore, metabolic engineering principles can be applied to optimize the production pathway. nih.gov This may involve:

Pathway Optimization: Modulating the expression levels of the biosynthetic genes to eliminate bottlenecks and prevent the accumulation of toxic intermediates.

Host Engineering: Modifying the host's native metabolism to increase the supply of precursor molecules needed for this compound synthesis. nih.gov

Novel Analogue Generation: Introducing enzymes from other organisms or engineered enzyme variants into the pathway to create novel derivatives of this compound, a process known as combinatorial biosynthesis. nih.gov

This approach not only ensures a sustainable supply but also opens the door to creating a library of this compound analogues with potentially improved pharmacological properties. frontiersin.orgwsu.edu

Mechanistic Investigations Employing Advanced In Vitro Human-Relevant Models (e.g., Organ-on-a-Chip Systems, 3D Cell Culture)

To translate preclinical findings into clinical potential, it is essential to understand how this compound acts within a human physiological context. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex cell-cell interactions and microenvironments of human tissues, limiting their predictive value. darwin-microfluidics.com Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) systems, provide a more faithful representation of human biology and are a key future direction for mechanistic studies. nih.gov

3D Cell Culture Models: Moving from flat monolayers to 3D spheroids or organoids allows cells to form structures that more closely resemble native tissue. researchgate.net These models are superior for studying the effects of compounds on complex biological processes. For example, liver spheroids could be used to investigate the metabolism of this compound and its potential hepatotoxicity with greater accuracy than 2D cultures. mdpi.com

Organ-on-a-Chip (OOC) Systems: OOC technology takes this a step further by integrating living human cells into microfluidic devices that simulate the mechanical and physiological conditions of an organ. researchgate.netmdpi.com These micro-physiological systems can model organ-level functions. nih.gov For instance:

A "Gut-on-a-Chip" could be used to study the absorption and metabolism of this compound in the human intestine.

A "Liver-on-a-Chip" can provide critical data on its biotransformation and assess potential drug-induced liver injury. nih.gov

A "Blood-Brain-Barrier-on-a-Chip" could determine if this compound or its metabolites can cross into the central nervous system.

By providing a dynamic, human-relevant testing environment, these advanced models will enable a more precise and predictive assessment of this compound's pharmacokinetics and pharmacodynamics, bridging the critical gap between laboratory research and potential therapeutic applications. researchgate.net

Q & A

Basic: What are the standard methods for isolating Passibiflorin from Passiflora species?

Methodological Answer:
this compound, a cyclopentenoid cyanogenic glycoside, is typically isolated using sequential extraction and chromatography. Fresh plant material (e.g., Passiflora leaves) is homogenized in methanol or ethanol to solubilize polar compounds. The extract is concentrated, partitioned with solvents (e.g., ethyl acetate/water), and subjected to column chromatography (silica gel or Sephadex LH-20). Final purification often employs preparative HPLC with UV detection (210–280 nm) . Key validation steps include TLC co-spotting with authentic standards and spectroscopic characterization (NMR, MS) .

Basic: How is this compound structurally characterized in novel plant sources?

Methodological Answer:
Structural elucidation requires a multi-technique approach:

  • 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to map carbon skeleton and glycosidic linkages.
  • High-resolution mass spectrometry (HR-MS) for molecular formula confirmation (e.g., [M+H]+ at m/z 456.1764 for this compound).
  • Infrared (IR) spectroscopy to identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) for absolute configuration . Comparative analysis with literature data (e.g., Seigler et al., 1985) is critical .

Advanced: What in vitro models are suitable for evaluating this compound’s bioactivity?

Methodological Answer:
Selection depends on the hypothesized mechanism:

  • Anti-inflammatory: LPS-stimulated macrophages (e.g., RAW 264.7) with TNF-α/IL-6 ELISA .
  • Cyanogenic activity: β-glucosidase assays to measure HCN release .
  • Cytotoxicity: MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).
    Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone for inflammation) are essential. Replicate experiments (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey) ensure statistical rigor .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Extract purity: Validate this compound content via HPLC (>95% purity).
  • Assay variability: Standardize protocols (e.g., cell passage number, serum concentration).
  • Synergistic effects: Use combination index (CI) models to test interactions with co-occurring metabolites.
    Meta-analyses of published datasets (e.g., Web of Science, PubMed) and replication studies under controlled conditions are recommended. Transparent reporting of negative results reduces publication bias .

Advanced: What computational strategies predict this compound’s molecular targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB, AlphaFold).
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (≥100 ns trajectories).
  • Network pharmacology: Construct compound-target-disease networks via Cytoscape.
    Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Advanced: How to design experiments investigating this compound’s synergistic effects with other phytochemicals?

Methodological Answer:

  • Isobolographic analysis: Calculate combination indices (CI < 1 indicates synergy).
  • Fractional inhibitory concentration (FIC) : Test sub-therapeutic doses in pairwise combinations.
  • Mechanistic studies: Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways altered by co-treatment.
    Include controls for additive and antagonistic effects .

Basic: What stability considerations are critical for this compound in experimental setups?

Methodological Answer:

  • Storage: -80°C in amber vials under nitrogen to prevent oxidation.
  • Solvent: DMSO (≤0.1% final concentration) for in vitro assays; avoid aqueous buffers at pH > 7.
  • Analytical validation: Monitor degradation via HPLC-UV at regular intervals .

Advanced: How to assess this compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • ADME profiling:
    • Absorption: Caco-2 cell monolayer permeability assay.
    • Metabolism: Liver microsomal stability tests (e.g., rat/human CYP450 isoforms).
  • Pharmacokinetics (PK): Administer this compound (oral/IP/IV) in rodents; collect plasma at timed intervals. Quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Advanced: What genomic/proteomic approaches elucidate this compound’s mechanism of action?

Methodological Answer:

  • CRISPR-Cas9 screens: Identify gene knockouts that confer resistance/sensitivity.
  • RNA-seq: Compare transcriptomes of treated vs. untreated cells (DESeq2 for differential expression).
  • Phosphoproteomics: Enrich phosphorylated proteins with TiO₂ columns; analyze via LC-MS/MS.
    Integrate multi-omics data with pathway analysis tools (IPA, Metascape) .

Advanced: How to validate this compound’s molecular targets experimentally?

Methodological Answer:

  • Surface plasmon resonance (SPR): Measure binding kinetics (kₒₙ/kₒff) to recombinant proteins.
  • Cellular thermal shift assay (CETSA): Confirm target engagement via thermal stability shifts.
  • RNAi/CRISPR knockdown: Assess loss-of-function effects on bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.